7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole: is a complex organic compound characterized by its boronic acid derivative structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole typically involves multiple steps, starting with the preparation of the indazole core. One common synthetic route includes the following steps:
Boronic Acid Derivative Formation: : The boronic acid derivative is often prepared using a boronic acid esterification reaction.
Indazole Synthesis: : The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable aldehyde or ketone.
Methoxylation and Methylation:
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be used to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be employed to reduce specific functional groups.
Substitution: : Substitution reactions can be used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Typical reagents include halides, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its boronic acid derivative structure is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the construction of biaryls and other complex organic structures.
Biology
In biological research, this compound can be used as a probe or inhibitor in various biochemical assays. Its ability to interact with specific molecular targets makes it valuable in studying enzyme activities and signaling pathways.
Medicine
In medicinal chemistry, this compound has potential applications in drug discovery and development. Its structural features may be exploited to design new therapeutic agents with improved efficacy and selectivity.
Industry
In material science, this compound can be used in the development of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism by which 7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole exerts its effects depends on its specific application. For example, in cross-coupling reactions, the boronic acid derivative acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
2-methoxy-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
7-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole: is unique due to its specific structural features, such as the presence of the indazole core and the boronic acid derivative. These features make it particularly suitable for certain types of chemical reactions and applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
2411462-03-6 |
---|---|
Molecular Formula |
C15H21BN2O3 |
Molecular Weight |
288.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.